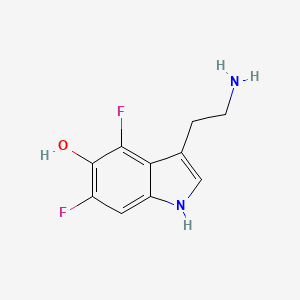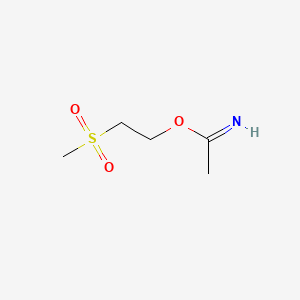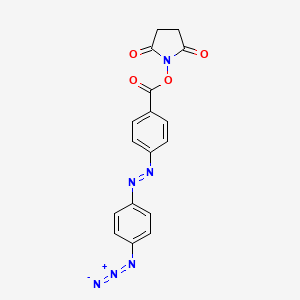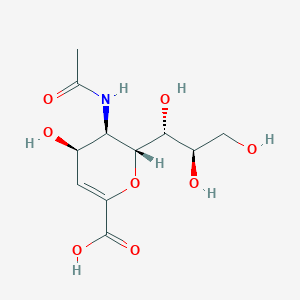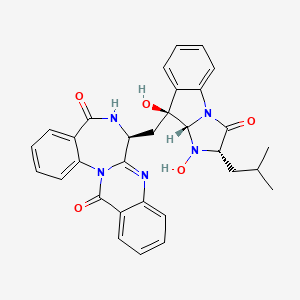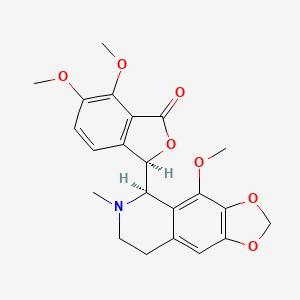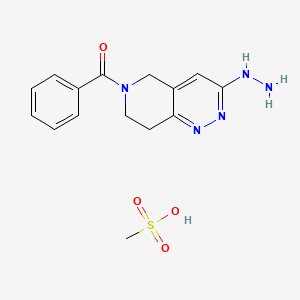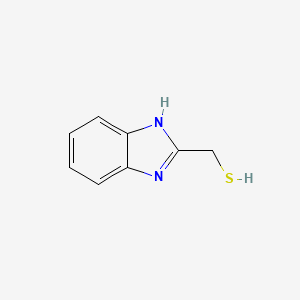
1H-Benzimidazol-2-ylméthanethiol
Vue d'ensemble
Description
1H-Benzimidazol-2-ylmethanethiol is a heterocyclic compound that features a benzimidazole ring fused with a thiol group
Applications De Recherche Scientifique
1H-Benzimidazol-2-ylmethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The compound belongs to the benzimidazole class, which is known to exhibit a wide range of biological activities
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes or inhibition of key enzymes . The specific interactions and resulting changes for this compound require further investigation.
Biochemical Pathways
Benzimidazole derivatives are known to impact a variety of pathways, depending on their specific structure and targets
Result of Action
Given the diverse activities of benzimidazole derivatives, the effects could potentially be wide-ranging
Analyse Biochimique
Biochemical Properties
1H-Benzimidazol-2-ylmethanethiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antimicrobial properties by interacting with microbial enzymes, thereby inhibiting their activity . The nature of these interactions often involves the binding of 1H-Benzimidazol-2-ylmethanethiol to the active sites of enzymes, leading to enzyme inhibition and disruption of microbial metabolic processes.
Cellular Effects
1H-Benzimidazol-2-ylmethanethiol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, 1H-Benzimidazol-2-ylmethanethiol can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of 1H-Benzimidazol-2-ylmethanethiol involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, 1H-Benzimidazol-2-ylmethanethiol binds to the active sites of enzymes, inhibiting their activity and disrupting normal cellular functions . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Benzimidazol-2-ylmethanethiol can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that 1H-Benzimidazol-2-ylmethanethiol is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to 1H-Benzimidazol-2-ylmethanethiol has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 1H-Benzimidazol-2-ylmethanethiol vary with different dosages in animal models. At low doses, it has been shown to exhibit therapeutic effects, such as antimicrobial and antioxidant activities . At high doses, 1H-Benzimidazol-2-ylmethanethiol can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations.
Metabolic Pathways
1H-Benzimidazol-2-ylmethanethiol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting key metabolic enzymes . For example, 1H-Benzimidazol-2-ylmethanethiol has been shown to inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and energy production.
Transport and Distribution
Within cells and tissues, 1H-Benzimidazol-2-ylmethanethiol is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . For instance, 1H-Benzimidazol-2-ylmethanethiol can bind to membrane transporters, facilitating its uptake into cells and distribution to target sites.
Subcellular Localization
The subcellular localization of 1H-Benzimidazol-2-ylmethanethiol is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 1H-Benzimidazol-2-ylmethanethiol may localize to the mitochondria, where it can exert its effects on mitochondrial function and energy production.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Benzimidazol-2-ylmethanethiol can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization to form the benzimidazole ring. The thiol group is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of 1H-Benzimidazol-2-ylmethanethiol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Benzimidazol-2-ylmethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form benzimidazole derivatives with different functional groups.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Benzimidazole derivatives.
Substitution: Various substituted benzimidazole compounds.
Comparaison Avec Des Composés Similaires
- 2-Methyl-1H-benzimidazol-6-amine dihydrochloride
- 2-(2-Pyrrolidinyl)-1H-benzimidazole dihydrochloride
- 1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride
Comparison: 1H-Benzimidazol-2-ylmethanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. The thiol group allows for specific interactions with proteins and other biomolecules, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
1H-benzimidazol-2-ylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIDEUICZZXBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195855 | |
| Record name | Benzimidazol-2-ylmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4344-85-8 | |
| Record name | Benzimidazol-2-ylmethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004344858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzimidazolemethanethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46326 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzimidazol-2-ylmethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (1H-benzo[d]imidazol-2-yl)methanethiol contribute to the antimicrobial activity of the synthesized compounds?
A1: While the exact mechanism of action of (1H-benzo[d]imidazol-2-yl)methanethiol itself is not explicitly discussed in the provided research, its presence as a scaffold for various modifications is highlighted. In the study "Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents" [], researchers found that several (1H-benzo[d]imidazol-2-yl)methanethiol derivatives exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with potencies comparable to ciprofloxacin. This suggests that the (1H-benzo[d]imidazol-2-yl)methanethiol core might offer a favorable framework for interactions with bacterial targets. Furthermore, the research indicates that incorporating specific substituents on this scaffold can significantly impact the spectrum and potency of antimicrobial activity [].
Q2: What are the synthetic applications of (1H-benzo[d]imidazol-2-yl)methanethiol in designing new antimicrobial agents?
A2: (1H-benzo[d]imidazol-2-yl)methanethiol serves as a versatile building block in organic synthesis. "Synthesis and Antimicrobial Activities of Some Novel Benzimidazole and Benzotriazole Derivatives containing β-Lactam Moiety" [] describes its use in synthesizing thiazole and thiazolo derivatives by cyclocondensation with substituted aromatic aldehydes. This study showcases the thiol group's reactivity, enabling the formation of diverse heterocyclic systems that are frequently encountered in medicinal chemistry, particularly in the development of antimicrobial agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
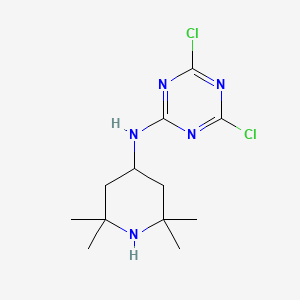
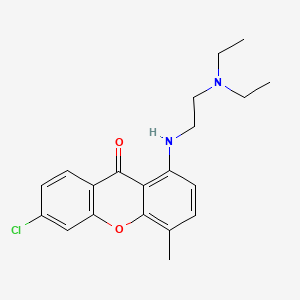
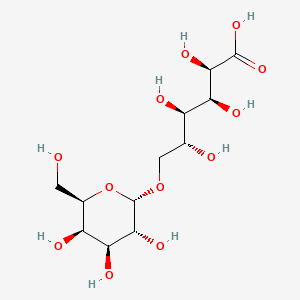
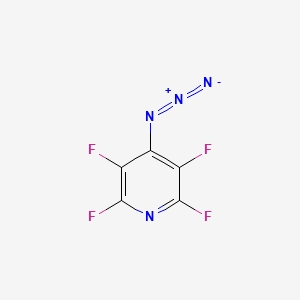
![n-{2-[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-n-methylacetamide](/img/structure/B1197645.png)

